molecular formula C22H19ClN4O B5453233 N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methylpyrimidine-5-carboxamide

N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methylpyrimidine-5-carboxamide

Cat. No.: B5453233
M. Wt: 390.9 g/mol
InChI Key: AFCUVDZPEHAVDG-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular formula of this compound is C17H14N3O2Cl . The structure includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus .


Physical and Chemical Properties Analysis

The compound has a melting point of 211–213°C . Its FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives, including “N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methylpyrimidine-5-carboxamide”, and screening their pharmacological activities.

Properties

IUPAC Name

N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-13-18-9-17(23)8-16(10-25-22(28)19-11-24-12-26-14(19)2)21(18)27-20(13)15-6-4-3-5-7-15/h3-9,11-12,27H,10H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCUVDZPEHAVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=C(C=C12)Cl)CNC(=O)C3=CN=CN=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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